molecular formula C26H22N4O5S B11453703 4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11453703
M. Wt: 502.5 g/mol
InChI Key: FPYQSZSCAIEYFH-UHFFFAOYSA-N
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Description

4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound featuring a triazole ring, benzodioxole, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzodioxole Group: This step may involve a palladium-catalyzed cross-coupling reaction.

    Attachment of the Trimethoxyphenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions.

    Formation of the Sulfanyl Linkage: This involves the reaction of thiols with appropriate electrophiles.

    Final Coupling with Benzonitrile: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzodioxole and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring and benzodioxole groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-({[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol: This compound shares the benzodioxole group but differs in the rest of its structure.

    4-benzo(1,3)dioxol-5-yl-butan-2-one: Another compound with a benzodioxole group but with different functional groups attached.

Uniqueness

4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to the combination of its triazole ring, benzodioxole, and trimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H22N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

4-[[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C26H22N4O5S/c1-31-22-10-18(11-23(32-2)24(22)33-3)25-28-29-26(36-14-17-6-4-16(13-27)5-7-17)30(25)19-8-9-20-21(12-19)35-15-34-20/h4-12H,14-15H2,1-3H3

InChI Key

FPYQSZSCAIEYFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC4=C(C=C3)OCO4)SCC5=CC=C(C=C5)C#N

Origin of Product

United States

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